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molecular formula C18H20ClNO3 B8535082 2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid CAS No. 58336-66-6

2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid

Cat. No. B8535082
M. Wt: 333.8 g/mol
InChI Key: ZVNLRFIXKURKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04214094

Procedure details

At room temperature, 18.6 g of tribromomethane is added dropwise to a solution of 10 g of 4-(4-chloroanilinomethyl)phenol, 50 ml of methyl ethyl ketone, 13.8 g of powdery potassium hydroxide in 100 ml of dioxane. The mixture is refluxed under heating for 5 hours and then distilled under reduced pressure to remove the solvent, and water is added to the residue. The solution is washed with ether, thereafter adjusted to pH 4 with 10% hydrochloric acid and extracted with ethyl acetate. The extract is washed with water and dried. The solvent is distilled off from the dried extract under reduced pressure, and the resulting residue is dissolved in an aqueous solution of 2.83 g of sodium bicarbonate in 100 ml of water at 50° C. The solution is washed twice with ethyl acetate. The aqueous layer is separated and adjusted to pH 4 with 10% hydrochloric acid and extracted twice with ethyl acetate. The extract is washed with water and dried. After distilling off the solvent from the dried extract, the residue is washed with diisopropyl ether. The precipitated crystals are collected by filtration to give 4.2 g of 2-{4-(4-chloroanilinomethyl)phenoxy}-2-methylbutyric acid, mp 152° to 153° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC(Br)Br.[Cl:5][C:6]1[CH:20]=[CH:19][C:9]([NH:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[CH:8][CH:7]=1.[CH2:21]([C:23](C)=[O:24])[CH3:22].[OH-:26].[K+].O1CCO[CH2:30][CH2:29]1>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([NH:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][C:21]([CH3:22])([CH2:29][CH3:30])[C:23]([OH:24])=[O:26])=[CH:14][CH:13]=2)=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
BrC(Br)Br
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(NCC2=CC=C(C=C2)O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
13.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent, and water
ADDITION
Type
ADDITION
Details
is added to the residue
WASH
Type
WASH
Details
The solution is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off from the dried
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue is dissolved in an aqueous solution of 2.83 g of sodium bicarbonate in 100 ml of water at 50° C
WASH
Type
WASH
Details
The solution is washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent from the dried
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
the residue is washed with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(NCC2=CC=C(OC(C(=O)O)(CC)C)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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